molecular formula C12H14N2O3 B1313051 1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 565448-79-5

1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

Cat. No. B1313051
M. Wt: 234.25 g/mol
InChI Key: QDBOSPXDVWNBOF-UHFFFAOYSA-N
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Description

1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a heterocyclic organic compound1. It has a molecular formula of C12H14N2O3 and a molecular weight of 234.25 g/mol1.



Synthesis Analysis

The synthesis of 1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is not explicitly mentioned in the available resources. However, methods for the synthesis of similar compounds, such as pyrido[2,3-d]pyrimidin-5-one derivatives, involve the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization2.



Molecular Structure Analysis

The exact molecular structure of 1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is not provided in the available resources. However, it is known that it is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements1.



Chemical Reactions Analysis

The specific chemical reactions involving 1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione are not detailed in the available resources. However, similar compounds undergo reactions involving the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization2.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione are not fully detailed in the available resources. However, it is known that it is a solid at room temperature3.


Scientific Research Applications

Synthesis and Reactivity

  • Researchers have developed convenient synthesis methods for a series of pyrido[3,2-e][1,4]-diazepine-2,5-diones and pyrido[2,3-e][1,4]diazepine-2,5-diones using the condensation of α-amino acid methyl ester derivatives with 1H-pyrido[3,2-d][1,3]oxazine-2,4-dione and 1H-pyrido[2,3-d][1,3]oxazine-2,4-dione. This approach also involved peptide coupling followed by cyclization in tetrahydrofuran with sodium hydride (NaH) (El Bouakher et al., 2011).
  • Another study presented an efficient synthesis leading to novel 2,4-disubstituted 3H-pyrido[3,2-e][1,4]diazepin-5-ones and 2,4-disubstituted 3H-pyrido[2,3-e][1,4]diazepin-5-ones derivatives. This synthesis utilized condensation of ethyl 2-(benzylamino)acetate with 1H-pyrido[3,2-d][1,3]oxazine-2,4-diones and 1H-pyrido[2,3-d][1,3]oxazine-2,4-diones, yielding various bis-functionalized 1,4-diazepines in excellent yields (El Bouakher et al., 2013).

Chemical Space Exploration

  • A review highlighted the virtual exploratory heterocyclic library 'VEHICLe' which contains over 200 unconquered bicyclic heteroaromatic rings, indicating a broad, untapped chemical space with potential medicinal interest. This review emphasized the synthetic challenge and the scientific contributions of exploring these unconquered ring scaffolds, aiming at expanding the chemical diversity (Thorimbert, Botuha, & Passador, 2018).

Potential Biological Activities

  • Synthesis of hybrids of natural alkaloid evodiamine/rutaecarpine and thieno[2,3-d]pyrimidinones was achieved through straightforward methods. This research discovered compounds with potent antiproliferative activities against various human cancer cells, highlighting the potential anticancer therapeutic applications of these hybrids (Nie et al., 2018).

Safety And Hazards

The safety and hazards associated with 1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione are not explicitly mentioned in the available resources.


Future Directions

The future directions for the research and application of 1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione are not specified in the available resources.


Please note that this information is based on the available online resources and may not be exhaustive or up-to-date. For a more comprehensive understanding, further research and consultation with experts in the field are recommended.


properties

IUPAC Name

1-(3-methylbutyl)pyrido[2,3-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-8(2)5-7-14-10-9(4-3-6-13-10)11(15)17-12(14)16/h3-4,6,8H,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBOSPXDVWNBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=CC=N2)C(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437044
Record name 1-(3-Methylbutyl)-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

CAS RN

565448-79-5
Record name 1-(3-Methylbutyl)-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=565448-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methylbutyl)-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of sodium hydride (95%, 0.048 g, 2.0 mmol) in dimethylacetamide (2 mL) at 20° C. under nitrogen was reacted with the product of Example 1A (0.3 g, 1.83 mmol). The reaction mixture was stirred for ½ hour then treated with 1-bromo-3-methylbutane (0.3 g, 2.0 mmol) and stirred for an additional 16 hours. The reaction was partitioned between ethyl acetate and water. The organic layer was washed with water and brine, dried over sodium sulfate, filtered and concentrated under vacuum. The crude product was purified by flash column chromatography on silica gel eluting with hexanes and ethyl acetate (3:1) to give the title compound as a white solid (0.218 g, 51%). MS (ESI−) m/z 233 (M−H)−. 1H NMR (300 MHz, DMSO-d6) δ 0.93 (s, 3H), 0.96 (s, 3H), 1.55 (m, 2H), 1.66 (m, 1H), 4.14 (t, J=7.72 Hz, 2H), 7.37 (dd, J=7.91, 4.96 Hz, 1H), 8.38 (dd, J=7.72, 1.84 Hz, 1H), 8.78 (dd, J=4.78, 1.84 Hz, 1H).
Quantity
0.048 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three
Yield
51%

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